2,4'-Difluoro-[1,1'-biphenyl]-4-amine
Description
Significance of Biphenyl (B1667301) Amine Scaffolds in Modern Organic Chemistry
Biphenyl amine scaffolds are fundamental structural motifs that are omnipresent in a wide array of functional materials and biologically active compounds. rsc.org For many decades, these structures have been recognized as a foundational backbone in synthetic organic chemistry. rsc.orgnih.gov Their prevalence is notable in numerous marketed drugs, natural products, and medicinally active compounds. rsc.org The inherent rigidity and defined spatial orientation of the two phenyl rings in a biphenyl system provide a well-defined core from which various functionalities can be appended, influencing the molecule's interaction with biological targets or its properties in a material context.
The versatility of the biphenyl amine structure is evident in its wide range of applications:
Medicinal Chemistry : A vast number of biphenyl derivatives have been patented and are used in medicine for their anti-inflammatory, antimicrobial, antifungal, antihypertensive, and antitumor properties, among others. rsc.org
Materials Science : Biphenyl derivatives are crucial intermediates in the production of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and other advanced organic materials. rsc.orgnih.govnih.gov
Agrochemicals : These scaffolds are integral to the development of various pesticides and other crop protection products.
Synthetic Intermediates : Substituted biphenyl amines are valuable building blocks in organic synthesis, often used to construct more complex polycyclic aromatic and heteroaromatic compounds. The amino group, in particular, can be readily functionalized, for instance, by reacting with aldehydes and ketones to form Schiff bases, which are important in creating versatile frameworks and organometallic complexes. rsc.org
The synthesis of these important scaffolds has been significantly advanced by the development of powerful cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples of palladium-catalyzed methods that have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, respectively, making substituted biphenyl amines more accessible. wikipedia.orgorganic-chemistry.orgyoutube.com
Impact of Fluorination on Aromatic Systems and Amines in Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical and chemical properties. researchgate.net This is due to fluorine's unique characteristics: it is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen. lew.ro These properties lead to several significant effects when fluorine is incorporated into aromatic systems and amines.
Effects on Aromatic Systems:
Electronic Properties : The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the electron density of an aromatic ring. researchgate.net This modification of the electronic landscape can influence the reactivity of the ring in subsequent synthetic steps, such as electrophilic aromatic substitution. researchgate.net
Metabolic Stability : The carbon-fluorine bond is exceptionally strong (approximately 107 kcal/mol), making it resistant to metabolic cleavage. scripps.edu Strategically placing fluorine atoms at sites that are prone to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate. scripps.educhemrxiv.org
Lipophilicity : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. scripps.edu This is a critical factor in the design of pharmaceuticals.
Effects on Amines:
Basicity : The powerful electron-withdrawing nature of fluorine decreases the electron density on a nearby nitrogen atom, which in turn reduces the basicity of the amine. acs.orgalfa-chemistry.commasterorganicchemistry.com This modulation of pKa can be crucial for optimizing a drug's solubility, permeability, and interaction with its biological target. researchgate.net
Oxidation Resistance : The electron-withdrawing effect of fluorine can also make adjacent amino groups more resistant to oxidation. nih.gov
The strategic placement of fluorine can, therefore, be used to fine-tune the properties of a molecule, enhancing its stability, modulating its reactivity, and improving its potential for specific applications. rsc.org
Overview of 2,4'-Difluoro-[1,1'-biphenyl]-4-amine as a Fundamental Research Target
This compound emerges as a compound of significant interest by combining the advantageous structural features of the biphenyl amine scaffold with the property-modulating effects of fluorination. The specific placement of the fluorine atoms—one on the same ring as the amine (position 2) and the other on the adjacent ring (position 4')—creates a unique electronic and steric environment.
This particular substitution pattern makes this compound a valuable building block and a target for fundamental research for several reasons:
Modulated Reactivity and Basicity : The fluorine at the 2-position, ortho to the C-C bond linking the rings, and the fluorine at the 4'-position influence the electron distribution across the entire biphenyl system. The fluorine adjacent to the amino group can be expected to reduce its basicity.
Precursor for Advanced Materials and Pharmaceuticals : As a difluorinated biphenyl amine, this compound is a prime candidate for use as a precursor in the synthesis of novel liquid crystals, OLEDs, and other organic electronic materials where precise control over electronic properties is essential. rsc.org In medicinal chemistry, it can serve as a key intermediate for creating more complex drug candidates with enhanced metabolic stability and tailored bioactivity. chemimpex.com
Platform for Studying Fluorine Effects : The specific disubstitution pattern provides a model system to study the combined and distinct electronic effects of fluorine atoms on different rings of a biphenyl system, contributing to a deeper understanding of structure-property relationships in organofluorine chemistry.
The synthesis of this compound and similar structures typically relies on modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a highly effective method for forming the central biphenyl C-C bond, often by reacting a fluorinated boronic acid with a fluorinated aryl halide. acs.orgacs.orgthieme-connect.demdpi.comresearchgate.net Subsequent introduction of the amine group can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.orgacs.orglibretexts.org The continued development of these synthetic strategies makes compounds like this compound increasingly accessible for a wide range of research and development applications.
Data Tables
Table 1: Physicochemical Properties of 2,4-Difluoroaniline (a related precursor)
| Property | Value |
| CAS Number | 367-25-9 |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Melting Point | -7.5 °C |
| Boiling Point | 170 °C / 753 mmHg |
| Density | 1.268 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.506 |
| pKa | 3.26 ± 0.10 |
| LogP | 1.7 |
| Data sourced from ChemicalBook. chemicalbook.com |
Table 2: Physicochemical Properties of 2,4-Difluoro-1,1'-biphenyl (a related structure)
| Property | Value |
| CAS Number | 37847-52-2 |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol |
| Melting Point | 61-66 °C |
| Appearance | White to light yellow crystalline powder |
| Data sourced from Chem-Impex. chemimpex.com |
Structure
3D Structure
Properties
CAS No. |
1214374-10-3 |
|---|---|
Molecular Formula |
C12H9F2N |
Molecular Weight |
205.20 g/mol |
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2 |
InChI Key |
OOYDBWKFXONWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Difluoro 1,1 Biphenyl 4 Amine
Established Cross-Coupling Approaches for Biphenyl (B1667301) Core Assembly
The formation of the carbon-carbon bond between the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. Palladium- and copper-catalyzed reactions are the most established and widely utilized methods for this transformation.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. calstate.edu It involves the reaction of an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. nih.govnih.gov Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents. calstate.edubeilstein-journals.org
The synthesis of 2,4'-Difluoro-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura coupling can be approached through two primary retrosynthetic disconnections. The selection of precursors involves choosing an appropriate aryl halide and an arylboronic acid.
Pathway A: Coupling of 4-bromo-3-fluoroaniline with (4-fluorophenyl)boronic acid .
Pathway B: Coupling of 1-bromo-4-fluorobenzene with (4-amino-2-fluorophenyl)boronic acid .
In these pathways, aryl bromides are commonly used as the halide partner due to their balance of reactivity and stability. nih.gov The corresponding boronic acids are generally stable, crystalline solids. The reaction requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), to facilitate the crucial transmetalation step in the catalytic cycle. beilstein-journals.org Electron-withdrawing groups on the aryl halide can sometimes increase reactivity. nih.gov The presence of fluorine atoms on the precursors can influence their electronic properties and reactivity in the coupling process. acs.org
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst and the associated ligands. The ligand stabilizes the palladium center and modulates its reactivity, which is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is one of the most common and versatile palladium(0) catalysts used for Suzuki couplings. beilstein-journals.orgrsc.org It is often effective for a wide range of substrates, though it can sometimes require higher temperatures and catalyst loadings compared to more modern systems. semanticscholar.org
SPhos and XPhos (Buchwald Ligands): SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are part of a class of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands developed by the Buchwald group. nih.govresearchgate.net These ligands are known to form highly active catalysts that exhibit exceptional reactivity and stability. rsc.org The steric bulk of ligands like SPhos and XPhos promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide. rsc.org These catalyst systems have proven highly effective for challenging Suzuki-Miyaura reactions, including those involving sterically hindered substrates and heteroaryl halides. nih.govresearchgate.net XPhos, in particular, has demonstrated high efficiency in couplings involving aryl sulfonates and chlorides. researchgate.netrsc.org
| Catalyst/Ligand | Class | Key Features |
| Pd(PPh₃)₄ | General Palladium(0) Catalyst | Widely used, versatile, suitable for many standard couplings. rsc.org |
| SPhos | Buchwald Ligand (Dialkylbiaryl phosphine) | Bulky and electron-rich; provides catalysts with high reactivity and stability. rsc.org |
| XPhos | Buchwald Ligand (Dialkylbiaryl phosphine) | Very bulky and electron-rich; highly effective for difficult couplings, including those with aryl chlorides and sulfonates. nih.govresearchgate.net |
Optimizing reaction parameters is critical for maximizing yield, minimizing reaction time, and ensuring process efficiency. chemrxiv.org Machine learning and closed-loop workflows have been explored to accelerate the discovery of optimal conditions for complex couplings. nih.gov
Catalyst Loading: Typically, palladium catalyst loading ranges from 1 to 5 mol%. However, highly active catalyst systems, such as those employing Buchwald ligands, can often achieve high yields with significantly lower loadings (as low as 0.05 mol%), which is economically and environmentally advantageous. researchgate.net
Temperature: Reaction temperatures commonly range from room temperature to reflux conditions (approx. 80-110 °C). beilstein-journals.org While traditional systems often require heating, the development of advanced catalysts has enabled many Suzuki-Miyaura couplings to proceed efficiently at lower temperatures, sometimes even at room temperature. researchgate.net
Solvent Systems: A variety of solvents can be used, with the choice often depending on the specific substrates and catalyst system. Common solvents include toluene (B28343), dioxane, and dimethylformamide (DMF). organic-chemistry.orgacs.org The reaction is frequently run in a biphasic system, typically an organic solvent mixed with an aqueous solution of the base (e.g., dioxane/water). beilstein-journals.org The use of water-soluble ligands has also enabled couplings to be performed in aqueous media. researchgate.net
| Parameter | Typical Range/Options | Purpose/Effect |
| Catalyst Loading | 0.05 - 5 mol% | Initiates the catalytic cycle. Lower loading is preferred. researchgate.net |
| Temperature | 25 °C - 110 °C | Affects reaction kinetics; higher temperatures increase rate but can lead to side reactions. beilstein-journals.org |
| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | Solubilizes reactants and catalyst; can influence catalyst activity. calstate.edubeilstein-journals.orgorganic-chemistry.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | Activates the organoboron species for transmetalation. nih.govsemanticscholar.org |
The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a classical method for forming aryl-aryl bonds through the reaction of two aryl halides in the presence of copper. nih.govacs.org This reaction was one of the first to demonstrate the use of a transition metal in C-C bond formation. acs.org
The traditional Ullmann reaction requires harsh conditions, including stoichiometric amounts of copper powder or a copper-bronze alloy and high temperatures, often exceeding 100 °C and sometimes reaching 200 °C. acs.orgacs.orgbeilstein-journals.org The reaction is typically limited to aryl halides activated by electron-withdrawing groups. acs.org Solvents for high-temperature reactions can include dimethylformamide (DMF) or nitrobenzene. acs.org While modern variations using palladium or nickel have been developed to make the conditions milder, the classical copper-catalyzed version remains a fundamental approach. acs.org For the synthesis of an unsymmetrical biaryl like this compound, the Ullmann reaction can be challenging, often requiring one of the coupling partners to be used in excess to achieve acceptable yields. acs.org
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Alternative and Emerging Synthetic Routes to this compound
While palladium- and copper-catalyzed cross-couplings are the dominant methods for biphenyl synthesis, research continues into alternative and more efficient strategies for creating C-C and C-N bonds, which can be adapted for the synthesis of complex diarylamines.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. rsc.orgacs.org While it forms a C-N bond rather than the C-C biphenyl bond, it represents an alternative strategic approach. A pre-formed 2,4'-difluorobiphenyl (B15397877) halide could be coupled with an ammonia (B1221849) equivalent to install the amine group in a final step. acs.org
Coupling of Nitroarenes with Aryl Boronic Acids: An emerging strategy involves the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to directly form diarylamines. acs.org This method circumvents the need to start with an aniline, using the nitro group as a precursor to the amine linkage. The reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation of the nitroarene and the subsequent C-N bond formation. acs.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling radical-based transformations under exceptionally mild conditions. acs.orgresearchgate.net This technology has been applied to C-N coupling reactions and could offer a novel pathway for constructing diarylamine frameworks. acs.org The reactions are initiated by a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. researchgate.net
Nickel-Catalyzed Couplings: Nickel is an earth-abundant and less expensive alternative to palladium for catalyzing cross-coupling reactions. Nickel catalysts have shown promise in challenging transformations, including the activation of strong C-F bonds. This is particularly relevant for the synthesis of highly fluorinated compounds, where nickel-catalyzed defluorinative arylation could provide a unique synthetic route.
Reductive Amination Pathways (e.g., from Nitro Precursors)
A prevalent and reliable method for the synthesis of this compound involves the reduction of a corresponding nitro-substituted biphenyl precursor. This two-step approach typically begins with a cross-coupling reaction to form the biaryl backbone, followed by the reduction of a nitro group to the desired amine.
The synthesis of the nitro precursor, 2,4'-difluoro-4-nitro-1,1'-biphenyl, is commonly accomplished via a Suzuki-Miyaura cross-coupling reaction. google.com This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. To achieve the specific substitution pattern, a common strategy is to couple a halo-nitro-fluorobenzene with a fluorophenylboronic acid.
Once the 2,4'-difluoro-4-nitro-1,1'-biphenyl intermediate is synthesized and purified, the final step is the reduction of the nitro group. This transformation is a fundamental process in organic synthesis and can be achieved using various catalytic systems. nih.govnih.gov Catalytic hydrogenation is a common industrial method, employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. nih.gov Alternatively, chemical reduction methods using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal catalysts like copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, have proven effective. nih.govresearchgate.net The choice of reducing agent and conditions can be optimized to ensure high yield and purity of the final amine product. nd.edu
Table 1: Representative Conditions for Catalytic Reduction of Nitroarenes
| Catalyst System | Reducing Agent | Solvent | General Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Room temperature to 50°C, 1-5 atm H₂ |
| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) or Hydrazine | Ethanol | Room temperature, atmospheric pressure |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol or Ethyl Acetate | Reflux |
| Sodium Borohydride (NaBH₄) / Catalyst | Itself | Water, Methanol | Room temperature, requires catalyst (e.g., Au, Ag, Cu NPs) nih.govmdpi.com |
Amination Procedures (e.g., Buchwald-Hartwig amination if applicable)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction provides a direct route to aryl amines from aryl halides or triflates, offering significant advantages over traditional methods that may require harsh conditions. wikipedia.org For the synthesis of this compound, this method is highly applicable.
The strategy involves the coupling of a pre-formed 4-halo-2,4'-difluorobiphenyl (where halo is typically Br or I) with an ammonia equivalent or a protected amine, followed by deprotection. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. nih.gov Generations of increasingly sophisticated and sterically hindered phosphine ligands have been developed to improve reaction scope, efficiency, and conditions. wikipedia.org
Key components of the Buchwald-Hartwig amination for this synthesis would include:
Palladium Precatalyst: Sources like palladium(II) acetate (Pd(OAc)₂) or palladium dimers are commonly used. rsc.org
Ligand: Bulky, electron-rich phosphine ligands are crucial. Examples include biarylphosphines like SPhos or XPhos, which are effective for coupling with a wide range of amines. rsc.org
Base: A strong, non-nucleophilic base is required for the catalytic cycle. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are frequently employed. nih.gov
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane (B91453) are typical. nih.gov
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
Table 2: Typical Components for Buchwald-Hartwig Amination Systems
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates catalytic steps wikipedia.org |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, 1,4-Dioxane, THF | Provides a non-reactive medium for the coupling reaction nih.gov |
Novel Cyclization or Rearrangement Strategies
Based on available scientific literature, the synthesis of this compound is not commonly achieved through novel cyclization or rearrangement strategies. These methodologies are more typically employed for the construction of fused ring systems or for accessing complex molecular architectures from simpler precursors. For instance, oxidative cyclization of 2-(aminomethyl)biphenyls has been used to synthesize highly substituted fluorenones. beilstein-journals.org However, the direct formation of the this compound structure via an intramolecular cyclization or a skeletal rearrangement pathway is not a documented mainstream approach. The synthesis of this class of compounds relies predominantly on well-established cross-coupling methodologies that build the C-C biaryl bond and the C-N amine bond in separate, controlled steps.
Regioselective Synthesis and Functionalization Approaches
Achieving the correct substitution pattern is critical in the synthesis of this compound. Regioselectivity—the control over the precise location of the functional groups—is established by the careful selection of starting materials in cross-coupling reactions. acs.org
In the reductive amination pathway , regioselectivity is dictated during the initial Suzuki-Miyaura coupling. To synthesize the required 2,4'-difluoro-4-nitro-1,1'-biphenyl intermediate, specific precursors are chosen. For example, reacting 4-bromo-2-fluoro-1-nitrobenzene with (4-fluorophenyl)boronic acid ensures the correct placement of the nitro group (para to the new C-C bond), the fluorine on the same ring (ortho to the nitro group), and the second fluorine on the other ring. The positions of the functional groups on these starting materials directly map onto the final product structure.
Similarly, in the Buchwald-Hartwig amination approach, the synthesis begins with a regiochemically defined halo-difluoro-biphenyl. For instance, starting with 4-bromo-2,4'-difluoro-1,1'-biphenyl and coupling it with an amine source will exclusively install the amino group at the C4 position, replacing the bromine atom. The regiochemistry of the fluorine atoms is pre-determined by the synthesis of this biphenyl precursor, which itself would likely be formed via a regioselective Suzuki coupling.
Therefore, the regiochemical outcome is not a result of selective functionalization of a plain biphenyl core, but rather a consequence of a building-block approach where the substitution pattern is locked in by the choice of reactants from the outset.
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires significant process optimization. bohrium.com The Suzuki-Miyaura coupling and subsequent nitro group reduction is a common route considered for scale-up due to its reliability.
Key considerations for scalability and optimization include:
Catalyst Efficiency: For the Suzuki coupling, minimizing the loading of the expensive palladium catalyst is a primary economic driver. google.com This can be achieved by using highly active pre-formed catalysts or ligands like SPhos that promote high turnover numbers. google.com For the reduction step, using recoverable and reusable catalysts, such as heterogeneous catalysts like Pd/C, is advantageous.
Reaction Conditions: Optimizing temperature, reaction time, and solvent choice is crucial. For example, while toluene is a common solvent for Suzuki couplings, exploring greener solvent alternatives may be part of process optimization. nih.gov In catalytic hydrogenations, controlling the pressure of hydrogen and the reaction temperature is vital for safety and efficiency.
Reagent Cost and Availability: The cost and industrial availability of the starting materials, such as the specific bromo-nitro-fluorobenzene and fluorophenylboronic acid, are critical for an economically viable process.
Purification: Developing robust and scalable purification methods is essential. This often involves moving from chromatography-based methods, which are common in the lab, to crystallization or distillation for the final product and key intermediates.
Process Safety: A thorough safety assessment is required, especially for hydrogenation reactions which involve flammable gas under pressure, and for handling potentially energetic nitro compounds.
Patents related to the synthesis of similar biphenylamines often focus on these optimization parameters, detailing specific catalyst systems and conditions that provide high yield and purity under industrially relevant conditions. google.com
Reactivity and Derivatization of 2,4 Difluoro 1,1 Biphenyl 4 Amine
Amine Group Reactivity in 2,4'-Difluoro-[1,1'-biphenyl]-4-amine
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a site for various chemical modifications.
Formation of Imines and Schiff Bases with Carbonyl Compounds: Mechanistic Considerations (e.g., PADPED)
The reaction of this compound with aldehydes or ketones provides a direct route to the synthesis of imines, also known as Schiff bases. nih.govbeilstein-journals.org This condensation reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.com The formation of these carbon-nitrogen double bonds proceeds through a well-established mechanistic pathway. youtube.comlibretexts.org
The mechanism under slightly acidic conditions is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Addition: The nucleophilic nitrogen of the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding a neutral carbinolamine intermediate.
Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: The conjugate base of the acid catalyst removes the final proton from the nitrogen, resulting in the neutral imine product and regenerating the acid catalyst. masterorganicchemistry.comlibretexts.org
This reaction is a powerful tool for creating complex molecules, as the resulting imine C=N bond can undergo further transformations, such as reduction to form secondary amines. masterorganicchemistry.com
| Carbonyl Compound | Product (Schiff Base) | Typical Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-benzylidene-2,4'-difluoro-[1,1'-biphenyl]-4-amine | Ethanol, reflux, catalytic acid (e.g., acetic acid) |
| Acetone | N-(propan-2-ylidene)-2,4'-difluoro-[1,1'-biphenyl]-4-amine | Methanol, molecular sieves, room temperature |
| Cyclohexanone | N-(cyclohexylidene)-2,4'-difluoro-[1,1'-biphenyl]-4-amine | Toluene (B28343), Dean-Stark trap, p-toluenesulfonic acid |
Alkylation Reactions of the Amine Functionality (e.g., SN2 pathways)
The primary amine group of this compound can act as a nucleophile in reactions with alkyl halides or other alkylating agents via an SN2 mechanism. harvard.edu This reaction leads to the formation of secondary and tertiary amines. The reaction's success depends on factors such as the steric hindrance of the alkylating agent and the reaction conditions. Primary and secondary alkyl halides are generally effective substrates. harvard.edu
The reaction typically involves the direct displacement of a leaving group (e.g., bromide, iodide, tosylate) from the alkylating agent by the amine's nitrogen atom. A base is often required to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the starting amine. Over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is a common side reaction that can be controlled by adjusting the stoichiometry of the reactants.
| Alkylating Agent | Product | Typical Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | 2,4'-Difluoro-N-methyl-[1,1'-biphenyl]-4-amine (Secondary Amine) and 2,4'-Difluoro-N,N-dimethyl-[1,1'-biphenyl]-4-amine (Tertiary Amine) | THF or ACN, Base (e.g., K₂CO₃, Et₃N) |
| Benzyl bromide (BnBr) | N-benzyl-2,4'-difluoro-[1,1'-biphenyl]-4-amine | DMF, NaH |
| Ethyl bromoacetate | Ethyl 2-((2,4'-difluoro-[1,1'-biphenyl]-4-yl)amino)acetate | Acetone, K₂CO₃, reflux |
Amidation Reactions and Formation of Amine Derivatives (e.g., Boron-Catalyzed, Curtius Rearrangement Analogs)
Amides are readily formed by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. researchgate.netmdpi.com Direct amidation with carboxylic acids often requires high temperatures or the use of coupling agents to activate the carboxylic acid. orgsyn.org
Boron-Catalyzed Amidation: An increasingly popular method for direct amide bond formation involves the use of boron-based catalysts, such as boric acid or various boronic acids. orgsyn.orgnih.gov These catalysts facilitate the condensation of carboxylic acids and amines under milder conditions. rsc.orgacs.org The mechanism is thought to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine compared to the free carboxylic acid. nih.gov The reaction often requires the removal of water to drive the equilibrium toward the amide product. rsc.org
Curtius Rearrangement Analogs: The Curtius rearrangement is a classic transformation that converts a carboxylic acid into a primary amine via an acyl azide (B81097) and an isocyanate intermediate. nih.govorganic-chemistry.orgwikipedia.org While this compound is a product of such a sequence (starting from a difluorobiphenyl carboxylic acid), it can also be used as a nucleophile to trap the highly reactive isocyanate intermediate generated from a different Curtius rearrangement. This reaction would yield a substituted urea (B33335) derivative, a valuable functional group in medicinal chemistry. nih.gov The amine attacks the electrophilic carbon of the isocyanate to form the N,N'-disubstituted urea.
| Reagent(s) | Reaction Type | Product | Typical Conditions |
|---|---|---|---|
| Benzoic acid, Phenylboronic acid | Boron-Catalyzed Amidation | N-(2,4'-difluoro-[1,1'-biphenyl]-4-yl)benzamide | Toluene, Dean-Stark trap, reflux rsc.org |
| Acetyl chloride, Pyridine | Acylation | N-(2,4'-difluoro-[1,1'-biphenyl]-4-yl)acetamide | Dichloromethane, 0 °C to room temperature |
| Phenyl isocyanate (from Curtius rearrangement of benzoyl azide) | Isocyanate Trapping | 1-(2,4'-difluoro-[1,1'-biphenyl]-4-yl)-3-phenylurea | Anhydrous solvent (e.g., THF, Toluene) |
Metal Coordination Chemistry Involving the Amine Ligand
The nitrogen atom of the amine group possesses a lone pair of electrons that can be donated to a vacant orbital of a metal ion, allowing this compound to act as a ligand in coordination chemistry. It functions as a monodentate ligand, forming coordination complexes with various transition metals. nih.gov
Furthermore, the reactivity of the amine group can be exploited to create more complex, multidentate ligands. For instance, condensation with a salicylaldehyde (B1680747) derivative would produce a Schiff base ligand capable of bidentate coordination through both the imine nitrogen and the phenolic oxygen. researchgate.net These metal complexes are investigated for their potential applications in catalysis, materials science, and as biologically active agents. nih.govresearchgate.net The electronic properties of the ligand, influenced by the fluorine substituents, can tune the chemical and physical properties of the resulting metal complex.
Biphenyl (B1667301) Core Reactivity and Fluorine Influence
The aromatic rings of the biphenyl system are susceptible to electrophilic attack, though the reactivity is modulated by the existing substituents.
Electrophilic Aromatic Substitution Patterns on the Biphenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The position of substitution on the biphenyl rings of this compound is directed by the combined electronic effects of the amine and fluorine substituents.
Amine-Substituted Ring (Ring A): The amine (-NH₂) group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring through resonance, stabilizing the arenium ion intermediate. Since the para position is already occupied by the other phenyl ring, electrophilic attack will be strongly directed to the positions ortho to the amine group (C3 and C5).
Difluoro-Substituted Ring (Ring B): Fluorine is an electronegative atom, making it inductively deactivating. However, like other halogens, it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. In this ring, the C2' and C4' positions are substituted with fluorine. The C4'-fluoro group directs to the C3' and C5' positions. The C2'-fluoro group directs to the C1' and C3' positions. The combined directing effect would favor substitution at the C3' and C5' positions.
| Ring | Substituent(s) | Effect on Reactivity | Directing Influence | Predicted Position of Attack |
|---|---|---|---|---|
| A (Aminophenyl) | -NH₂ (at C4) | Strongly Activating | Ortho, Para | C3, C5 |
| B (Difluorophenyl) | -F (at C2'), -F (at C4') | Deactivating | Ortho, Para | C3', C5' (less favored than Ring A) |
Functionalization via C-N Bond Activation and Deconstructive Transformations
The activation and cleavage of the carbon-nitrogen (C-N) bond in aromatic amines is a powerful strategy for advanced molecular engineering, enabling the replacement of the amino group with other functionalities or the complete deconstruction and rebuilding of the molecular scaffold. While specific studies on this compound are not documented in the provided search results, general methodologies for C-N bond activation in arylamines are well-established.
Transition-metal catalysis is a primary approach for cleaving the relatively inert C(sp²)-N bond. rsc.org Typically, this involves converting the amine into a better leaving group, such as an ammonium salt, which can then undergo oxidative addition to a low-valent metal catalyst (e.g., palladium or nickel). rsc.org This generates an organometallic intermediate that can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Deconstructive transformations go a step further by cleaving not just the C-N bond but also other bonds within the molecule's framework, often using highly reactive intermediates. For instance, methods involving difluorocarbene have been shown to induce C(sp³)–N bond cleavage in tertiary amines under metal-free conditions, leading to versatile functionalized products. While this applies to aliphatic amines, it highlights the ongoing development of novel deconstructive strategies that could potentially be adapted for aromatic systems.
The table below outlines potential, though not experimentally verified for this specific compound, C-N activation strategies based on general chemical literature.
| Reaction Type | Typical Reagents/Catalysts | Potential Product Class | Notes |
| Buchwald-Hartwig Amination (Reverse) | Palladium or Nickel catalyst, Organometallic Reagent (e.g., Grignard, Organozinc) | Substituted Biphenyls | Requires conversion of the amine to a suitable leaving group. |
| Sandmeyer-type Reaction | NaNO₂, H⁺; followed by CuX or other reagents | Halogenated, cyanated, or hydroxylated biphenyls | A classic method for replacing an amino group on an aromatic ring. |
| Deconstructive Halogenation | N-Halosuccinimide, Radical Initiator | Acyclic Haloamines | This strategy typically applies to cyclic aliphatic amines but illustrates the concept of scaffold remodeling. uwindsor.ca |
Ortho-Metalation and Related Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the position adjacent (ortho) to the DMG. semanticscholar.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
The primary amino group (-NH₂) in this compound is a potential DMG. However, its acidic protons would be preferentially abstracted by the organolithium base. Therefore, it is standard practice to first protect the amine, for instance as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc), which are more potent DMGs and prevent N-H deprotonation. semanticscholar.orgharvard.edu
In the case of a protected this compound, the directing group would guide lithiation to the C-H bonds at the 3- and 5-positions of the amine-bearing ring. The regioselectivity between these two sites would be influenced by steric factors and the electronic effects of the fluorine atoms. The fluorine atom at the 2-position is also a moderate directing group and could influence the reaction's outcome. Predicting the precise site of metalation without experimental data is challenging due to the interplay of these competing electronic and steric effects.
Once formed, the ortho-lithiated species is a versatile intermediate for introducing new functional groups.
The table below summarizes the key aspects and potential applications of a DoM strategy for this molecule.
| Step | Typical Reagents | Intermediate/Product | Purpose |
| 1. Amine Protection | PivCl or Boc₂O, Base | N-protected this compound | Enhances directing group ability and prevents N-deprotonation. |
| 2. Directed ortho-Metalation | n-BuLi or s-BuLi, TMEDA, THF (-78 °C) | Ortho-lithiated biphenyl species | Generates a nucleophilic carbon center regioselectively. semanticscholar.org |
| 3. Electrophilic Quench | E⁺ (e.g., I₂, DMF, CO₂, RCHO, Me₃SiCl) | Ortho-functionalized biphenyl derivative | Introduces a diverse range of substituents (I, CHO, COOH, CH(OH)R, SiMe₃). harvard.edu |
| 4. Deprotection | Acid or Base | Functionalized this compound | Regenerates the primary amine. |
This strategy provides a reliable pathway to synthesize specifically substituted derivatives that would be difficult to access through conventional electrophilic aromatic substitution methods, which would likely yield mixtures of isomers.
Theoretical and Computational Investigations of 2,4 Difluoro 1,1 Biphenyl 4 Amine
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. karazin.ua Calculations are frequently performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to determine optimized molecular geometry and various electronic properties. materialsciencejournal.orgnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to transfer an electron from the HOMO to the LUMO. materialsciencejournal.orgppor.az This charge transfer is a fundamental process in many chemical reactions and is responsible for the electronic absorption properties of the molecule. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Parameters for 2,4'-Difluoro-[1,1'-biphenyl]-4-amine
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.80 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.15 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |
Note: The values presented are illustrative and represent typical outputs from DFT calculations for similar aromatic amines.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nanobioletters.com The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov On an MEP map, regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. nanobioletters.com Conversely, areas with a positive potential (colored blue) are electron-poor and are the preferred sites for nucleophilic attack. nanobioletters.com For this compound, the electronegative fluorine and nitrogen atoms are expected to be surrounded by regions of negative potential, while the hydrogen atoms of the amine group would exhibit a positive potential.
Table 2: Representative NBO Analysis of Donor-Acceptor Interactions
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C)ring1 | ~5-10 |
| LP (F) | π* (C-C)ring2 | ~2-5 |
| π (C-C)ring1 | π* (C-C)ring2 | ~15-25 |
Note: These values are representative examples illustrating the type of data obtained from an NBO analysis for this class of compounds.
Conformational Analysis and Torsional Barrier Studies
The three-dimensional shape or conformation of a molecule plays a critical role in its physical and biological properties. For this compound, a key conformational feature is the rotation around the single bond connecting the two phenyl rings. This rotation is defined by a torsional or dihedral angle. Conformational analysis involves computationally rotating this bond to map the potential energy surface, identifying the lowest energy conformers (the most stable structures) and the energy barriers between them. researchgate.net The presence of substituents, such as the fluorine atoms and the amine group, introduces steric and electronic effects that influence the preferred dihedral angle. nih.gov For instance, 1,3-diaxial repulsion between substituents can lead to deviations from ideal geometries. beilstein-archives.org Understanding the torsional barrier provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov
Reaction Mechanism Elucidation Through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By using methods like DFT, chemists can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. rsc.org The analysis of a transition state's geometry and energy allows for the calculation of the activation energy, which is a primary determinant of the reaction rate. This approach can be applied to reactions involving this compound, such as electrophilic substitution on the aromatic rings or reactions at the amine group. These computational studies can reveal the step-by-step pathway of a reaction, providing a level of detail that is often difficult to obtain through experimental means alone. nih.gov
Prediction of Physicochemical Parameters Influencing Reactivity
Computational methods can accurately predict a range of physicochemical parameters that are directly related to a molecule's reactivity. These "global reactivity descriptors" are often derived from the energies of the frontier molecular orbitals. nih.govppor.az
pKa : This value quantifies the acidity or basicity of a functional group. For this compound, the pKa of the amine group would determine its protonation state at a given pH. A predicted pKa for the related compound 2',4'-difluoro-[1,1'-biphenyl]-3,5-diamine (B13353182) is approximately 4.26. chemicalbook.com
Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. ppor.az
Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ppor.az
These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting their chemical behavior. nih.gov
Table 3: Predicted Physicochemical Reactivity Parameters
| Parameter | Formula | Significance |
|---|---|---|
| pKa | -log(Ka) | Predicts the acidity/basicity of the amine group. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ppor.az |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ppor.az |
| Electronegativity (χ) | (I + A) / 2 | A measure of the power to attract electrons. nih.gov |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. ppor.az |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. ppor.az |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. ppor.az |
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation (e.g., 1H-13C COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often necessary for the unambiguous assignment of resonances in complex molecules like 2,4'-Difluoro-[1,1'-biphenyl]-4-amine. ipb.pt
Techniques such as Correlation Spectroscopy (COSY) are used to identify spin-spin coupling relationships between protons, typically those on adjacent carbon atoms. For this compound, a ¹H-¹H COSY spectrum would reveal correlations between neighboring aromatic protons on both the aminophenyl and fluorophenyl rings, aiding in their specific assignment.
Heteronuclear correlation techniques, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for linking the proton and carbon skeletons. HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. HMBC, conversely, reveals longer-range couplings over two to three bonds. For the target molecule, HMBC would be instrumental in connecting protons on one aromatic ring to carbons on the other across the central C-C bond, confirming the biphenyl (B1667301) linkage. Furthermore, ¹⁹F NMR is a highly specific technique for fluorinated compounds, providing distinct signals for each fluorine atom based on its chemical environment and coupling to nearby protons and carbons. nih.gov
A related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which shares the core 2-fluoro-[1,1'-biphenyl] moiety, demonstrates the complexity of the aromatic region in the ¹H NMR spectrum, with multiple signals observed between 7.30 and 7.79 ppm. mdpi.com The use of 2D NMR techniques would be essential to resolve and assign these overlapping signals definitively.
| NMR Technique | Information Provided for this compound |
| ¹H NMR | Provides chemical shifts and coupling constants for all hydrogen atoms, indicating their electronic environment and neighboring protons. |
| ¹³C NMR | Shows the chemical shifts for all unique carbon atoms, including those bonded to fluorine which exhibit characteristic splitting. |
| ¹⁹F NMR | Offers high sensitivity and specific signals for the two fluorine atoms, confirming their distinct chemical environments. nih.gov |
| ¹H-¹H COSY | Establishes proton-proton coupling networks within each aromatic ring. |
| HSQC | Correlates each proton with its directly attached carbon atom. |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the connectivity between the two rings. |
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for gaining insights into its fragmentation patterns, which can help confirm reaction pathways. mdpi.com Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) values with high accuracy (typically to four or more decimal places), allowing for the calculation of a unique elemental formula.
For this compound (C₁₂H₉F₂N), HRMS would be used to confirm its exact molecular weight, distinguishing it from other isomers or compounds with the same nominal mass. The technique is typically performed using soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the intact molecular ion.
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern can be obtained. The fragmentation of the biphenyl framework and the loss of moieties like the amino group or fluorine atoms can provide structural confirmation. For instance, in the analysis of a derivative of 2-fluoro-[1,1'-biphenyl], a key fragmentation observed was the cleavage of the amide bond, leading to the formation of a cation corresponding to the flurbiprofen (B1673479) moiety. researchgate.net Similar fragmentation analyses for this compound would provide evidence for the core structure and the positions of the substituents, thereby confirming the outcome of a synthetic pathway.
| Ion Type | Expected Exact Mass (m/z) | Information Confirmed |
| [M+H]⁺ | 206.0776 | Elemental Composition (C₁₂H₁₀F₂N⁺) |
| [M]⁺˙ | 205.0699 | Elemental Composition (C₁₂H₉F₂N⁺˙) |
| Fragment Ions | Variable | Structural connectivity based on observed neutral losses (e.g., loss of NH₂, F, HCN). |
X-ray Diffraction Methodologies for Solid-State Structural Insights
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation. nih.govresearchgate.net
For this compound, a key structural parameter of interest is the dihedral (torsion) angle between the two aromatic rings. This angle is influenced by the steric hindrance and electronic effects of the substituents. In the solid state, the structure of 2,2'-difluorobiphenyl (B165479) shows a syn-conformation with a torsion angle of 58° between the ring normals. researchgate.net The presence of substituents at the 2 and 4' positions in the target molecule would lead to a unique, energetically favorable conformation in the crystal lattice.
XRD analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings, which dictate the crystal packing. nih.gov This information is crucial for understanding the solid-state properties of the material.
| Structural Parameter | Information Obtained from XRD |
| Bond Lengths | Precise distances for C-C, C-N, C-F, C-H, and N-H bonds. |
| Bond Angles | Angles between atoms (e.g., C-C-C in the rings). |
| Torsion Angle | The dihedral angle between the planes of the two biphenyl rings. |
| Crystal Packing | Arrangement of molecules in the unit cell, revealing intermolecular forces like hydrogen bonds and π-π stacking. |
UV-Vis Spectroscopy for Electronic Transitions and Molecular Orbital Correlations
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. libretexts.org The absorption of photons promotes electrons from lower-energy occupied molecular orbitals (like bonding π or non-bonding n orbitals) to higher-energy unoccupied molecular orbitals (like antibonding π* orbitals). elte.hupharmatutor.org
The structure of this compound contains several chromophores: the conjugated biphenyl system and the aromatic amine. These features give rise to characteristic electronic transitions. The primary transitions expected are π → π* transitions associated with the conjugated aromatic system. usp.br The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted biphenyl due to the extension of conjugation by the lone pair of electrons on the nitrogen atom. youtube.com
The possible electronic transitions for this molecule include:
π → π transitions:* These are high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. Increased conjugation in the biphenyl system results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to absorption at longer wavelengths. usp.br
n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the aromatic ring. youtube.com
Correlating the experimental UV-Vis spectrum with molecular orbital calculations (e.g., using Density Functional Theory, DFT) can provide a deeper understanding of the electronic structure and the nature of the observed transitions.
| Transition Type | Involved Orbitals | Expected Relative Intensity | Chromophore |
| π → π | HOMO (π) → LUMO (π) | High | Conjugated biphenyl system |
| n → π | HOMO (n) → LUMO (π) | Low | Amine group conjugated with the aromatic ring |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov Vibrational modes that result in a change in polarizability are Raman active. For the biphenyl system, Raman spectroscopy is particularly useful for observing vibrations of the aromatic rings.
Theoretical calculations using methods like DFT can be employed to compute the vibrational frequencies of the molecule. nih.gov Comparing the calculated frequencies with the experimental IR and Raman spectra aids in the precise assignment of the observed bands to specific vibrational modes. dntb.gov.ua
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Weak to Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-F | Stretching | 1000 - 1400 | Medium |
2,4 Difluoro 1,1 Biphenyl 4 Amine As a Versatile Synthetic Intermediate
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the amino group, coupled with the electronic effects of the fluorine substituents, makes 2,4'-Difluoro-[1,1'-biphenyl]-4-amine an attractive starting material for the synthesis of intricate molecular architectures. While specific, direct examples of its use in the synthesis of named complex molecules are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The primary amino group serves as a versatile handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex structures.
Key reactions leveraging the amino functionality include:
Amide Bond Formation: The amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amide linkages. This is a cornerstone of medicinal chemistry for linking different molecular fragments.
Diazotization Reactions: The primary aromatic amine can be converted into a diazonium salt, a highly versatile intermediate. This diazonium salt can then undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN) or be used in azo coupling reactions.
N-Arylation and N-Alkylation: The nitrogen atom can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds with aryl or alkyl halides. wikipedia.orgbeilstein-journals.orglibretexts.org This allows for the extension of the molecular framework and the introduction of further diversity.
The presence of the two fluorine atoms imparts specific properties to the resulting molecules. The fluorine at the 2-position can induce a conformational twist in the biphenyl (B1667301) system, which can be crucial for biological activity. The fluorine at the 4'-position can modulate the electronic properties of the second phenyl ring and serve as a site for further functionalization or as a key interaction point with biological targets.
Role in the Development of Novel Building Blocks for Advanced Chemical Scaffolds
Beyond its direct use as a precursor, this compound is instrumental in the generation of novel building blocks for the construction of advanced chemical scaffolds. These building blocks, retaining the core difluorobiphenyl amine structure, can be further elaborated to create libraries of compounds for drug discovery and materials science applications.
The development of such building blocks often involves the initial functionalization of the amino group to introduce a new reactive handle. For instance, the amine can be converted into an isocyanate or an isothiocyanate, which can then be used in cycloaddition reactions to form heterocyclic systems.
Table 1: Potential Novel Building Blocks Derived from this compound
| Building Block Type | Potential Synthetic Route from this compound | Potential Applications |
| Benzimidazoles | Condensation with carboxylic acids or their derivatives. | Kinase inhibitors, antimicrobial agents. |
| Quinolines | Skraup synthesis or related cyclization reactions. | Antimalarial drugs, anticancer agents. |
| Triazoles | Diazotization followed by reaction with active methylene (B1212753) compounds. | Antifungal agents, agricultural chemicals. |
| Carbazoles | Intramolecular cyclization reactions, such as the Graebe-Ullmann synthesis. | Organic light-emitting diodes (OLEDs), photovoltaic materials. |
The fluorine atoms in these building blocks can also play a crucial role in directing subsequent reactions and influencing the final three-dimensional structure of the resulting scaffolds.
Strategies for Further Functionalization into Diversified Chemical Entities
The strategic functionalization of this compound is key to unlocking its full potential as a versatile intermediate. A variety of synthetic strategies can be employed to modify the molecule at different positions, leading to a wide range of diversified chemical entities.
Functionalization of the Amino Group:
As previously mentioned, the amino group is the most readily functionalized position. Standard protecting group chemistry can be employed to temporarily block the amine's reactivity while modifications are made to other parts of the molecule. Subsequent deprotection reveals the amine for further elaboration.
Functionalization of the Aromatic Rings:
The aromatic rings of this compound are also amenable to functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the amino group (ortho-, para-directing and activating) and the fluorine atoms (ortho-, para-directing and deactivating) will influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can provide handles for further cross-coupling reactions.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, allowing for the synthesis of di- or tri-amino biphenyl derivatives.
Sulfonation: Introduction of a sulfonic acid group can improve water solubility and provide a new site for chemical modification.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups can be used to build up molecular complexity.
Cross-Coupling Reactions:
While the amino group can participate in C-N cross-coupling, the aromatic rings can also be functionalized via C-H activation or by converting one of the existing C-H bonds into a leaving group (e.g., triflate) for subsequent cross-coupling reactions like the Suzuki or Stille couplings. The Ullmann condensation is another powerful tool for forming C-O, C-N, and C-S bonds. wikipedia.orgwikipedia.org
Table 2: Overview of Functionalization Strategies
| Reaction Type | Reagents and Conditions | Potential Outcome |
| N-Acylation | Acyl chloride, base | Formation of amides |
| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | Introduction of -OH, -Cl, -Br, -CN |
| Buchwald-Hartwig Amination | Aryl/alkyl halide, Pd catalyst, base | Formation of diaryl or alkylaryl amines |
| Electrophilic Bromination | NBS or Br₂ | Bromination of the aromatic rings |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base (after conversion of a C-H to C-Br/I/OTf) | Formation of terphenyl derivatives |
Through the judicious application of these functionalization strategies, a vast chemical space can be explored, starting from the readily accessible this compound. This highlights its significant value as a versatile intermediate for the synthesis of a wide range of complex and functionally diverse molecules.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2,4'-Difluoro-[1,1'-biphenyl]-4-amine, and how can purity be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions using fluorinated aryl halides and boronic acids. For example, biphenyl precursors are functionalized via palladium-catalyzed coupling under inert conditions (e.g., N₂ atmosphere) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) enhances purity. Yields vary (32–97%) depending on reaction conditions, such as catalyst loading and temperature .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs FT-IR (to identify C-F stretches at ~1100–1250 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹) and mass spectrometry (ESI-MS or HRMS for molecular ion peaks, e.g., m/z ≈ 221.22 [M+H]⁺) . ¹H/¹³C NMR further resolves substituent positions, with fluorine-induced deshielding observed in adjacent protons .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to potential toxicity (analogous to biphenylamines like 4-aminobiphenyl ), use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; store in amber vials at 2–8°C under inert gas. Spills require neutralization with 10% acetic acid before disposal as hazardous waste .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties of biphenylamine derivatives?
- Methodological Answer : Fluorine's strong electron-withdrawing effect alters the compound's π-electron density, reducing HOMO-LUMO gaps (computationally modeled via DFT at B3LYP/6-31G* level) . This enhances electrophilicity, critical for applications in charge-transfer materials or catalysis. Substituent positioning (e.g., ortho vs. para) further modulates dipole moments and solubility .
Q. What strategies resolve contradictions in reported synthesis yields (e.g., 32% vs. 97%)?
- Methodological Answer : Yield disparities arise from variables like catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and reaction time. Optimization studies suggest microwave-assisted synthesis (120°C, 30 min) improves efficiency by reducing side reactions . Kinetic monitoring via TLC or in-situ IR aids in identifying optimal stopping points.
Q. How can computational models predict the reactivity of fluorinated biphenylamines in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites, guiding predictions of coupling positions . Solvent effects (e.g., toluene vs. DMSO) are modeled using COSMO-RS to simulate polarity impacts on reaction pathways .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking distances ≈ 3.5–4.0 Å) and hydrogen-bonding networks (N-H⋯F interactions). Hirshfeld surface analysis quantifies contact contributions (e.g., F⋯H interactions ≈ 15–20%) . Thermal stability is assessed via TGA-DSC (decomposition onset ≈ 200–210°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
